4-[(E)-[2-(4-fluorophenyl)-1-(2-methoxyethyl)-4,5-dioxopyrrolidin-3-ylidene](hydroxy)methyl]-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-[2-(4-fluorophenyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, a methoxyethyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include boronic acids, pinacol esters, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling and catalytic protodeboronation are often employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-fluorophenyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and sulfonamide groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups .
Scientific Research Applications
4-[2-(4-fluorophenyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-fluorophenyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl derivatives and sulfonamide-containing molecules. Examples include:
Uniqueness
The uniqueness of 4-[2-(4-fluorophenyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H23FN2O6S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
4-[(E)-[2-(4-fluorophenyl)-1-(2-methoxyethyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H23FN2O6S/c1-24(2)32(29,30)17-10-6-15(7-11-17)20(26)18-19(14-4-8-16(23)9-5-14)25(12-13-31-3)22(28)21(18)27/h4-11,19,26H,12-13H2,1-3H3/b20-18+ |
InChI Key |
QNOFEZWVCRHMIJ-CZIZESTLSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)F)/O |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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